Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)-
Description
Historical Development and Evolution of Research
The study of benzophenone derivatives began in the late 19th century with Wilhelm Michler’s work on Michler’s ketone ([4-(dimethylamino)phenyl]phenylmethanone), a structurally related compound. Methanone, 4-(dimethylamino)phenyl- (CAS 1151-93-5), emerged as a derivative of interest in the mid-20th century due to its dual electron-donating substituents. Early synthesis routes relied on Friedel-Crafts acylation, as seen in:
Table 1: Historical Synthesis Methods
The compound’s structural complexity—featuring para-substituted dimethylamino (–N(CH₃)₂) and methoxy (–OCH₃) groups—drove innovations in regioselective acylation and purification techniques.
Significance in Organic Chemistry and Materials Science
This benzophenone derivative serves critical roles in:
- Photopolymerization : Acts as a Type II photoinitiator in UV-curable resins, leveraging its n→π* transitions at 300–400 nm.
- Dye Intermediates : Precursor for triarylmethane dyes (e.g., Methyl Violet analogs).
- Charge-Transfer Complexes : Electron-rich dimethylamino group facilitates intermolecular interactions with acceptors like tetracyanoethylene.
Key Property Comparison
Research Challenges and Methodological Limitations
Persistent challenges include:
- Synthetic Byproducts : Competing ortho/meta acylation during Friedel-Crafts reactions.
- Purification Complexity : Similar polarity of regioisomers complicates chromatographic separation.
- Oxidative Degradation : Dimethylamino group susceptibility to N-oxidation under acidic conditions.
Recent advances in computational modeling (DFT, TD-DFT) have enabled precise prediction of acylation sites, reducing trial-and-error synthesis.
Current Research Landscape and Literature Review
2020–2025 research highlights:
- 3D Printing : Integration into LED-curable resins for vat photopolymerization, achieving 77% acrylate conversion at 0.5 wt% loading.
- Energy Storage : As a redox-active moiety in organic cathode materials for Li-ion batteries (Capacity: 120 mAh/g at 2C).
- Supramolecular Chemistry : Self-assembly into π-stacked architectures for organic semiconductors (Hole mobility: 0.12 cm²/V·s).
Table 2: Recent Applications (2020–2025)
| Field | Performance Metric | Reference |
|---|---|---|
| Photolithography | 2 μm feature resolution | |
| Biomedical Imaging | Two-photon absorption σ₂=150 GM | |
| Organic Photovoltaics | PCE=8.2% (with PCBM) |
Theoretical Significance in Benzophenone Derivative Chemistry
The compound’s electronic structure provides a model system for studying:
- Intersystem Crossing (ISC) : Spin-orbit coupling between S₁ (ππ) and T₂ (nπ) states enables 95% ISC efficiency.
- Solvatochromism : Bathochromic shifts of 40 nm in polar aprotic solvents due to intramolecular charge transfer.
- Nonlinear Optics : Second-harmonic generation (SHG) response 3× urea standard in crystalline phase.
DFT calculations reveal a HOMO localized on the dimethylamino-phenyl ring (-5.2 eV) and LUMO on the methoxyphenyl moiety (-1.8 eV), enabling tailored bandgap engineering.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-17(2)14-8-4-12(5-9-14)16(18)13-6-10-15(19-3)11-7-13/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNIZPSLPHFDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385017 | |
| Record name | Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151-93-5 | |
| Record name | Methanone, [4-(dimethylamino)phenyl](4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methanone, 4-(dimethylamino)phenyl-, commonly known as 4-(dimethylamino)benzophenone or Michler's ketone, is an organic compound with notable biological activities. This article provides an overview of its biological properties, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 255.32 g/mol
- CAS Number : 90-94-8
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of Methanone derivatives against various cancer cell lines. The compound has shown significant cytotoxic effects, particularly in the following studies:
-
In Vitro Studies :
- A study reported that Methanone derivatives exhibited varying degrees of antiproliferative activity against human cancer cell lines such as HeLa (cervical carcinoma), Molt/4 (T-leukemia), and CEM (T-leukemia). The compound 3f demonstrated an IC value of 0.02 mM against HeLa cells, indicating strong activity compared to other derivatives which had IC values greater than 10 mM .
- The mechanism of action was linked to the induction of reactive oxygen species (ROS), leading to apoptosis through mitochondrial pathways. This was evidenced by increased ROS production and activation of caspase-3 in treated cells .
- In Vivo Studies :
The biological activity of Methanone is primarily attributed to its ability to induce oxidative stress within cancer cells. Key findings include:
- ROS Production : Treatment with Methanone led to a marked increase in ROS levels, suggesting that oxidative stress is a critical factor in its cytotoxic effects .
- Apoptosis Induction : The compound influenced the expression of Bcl-2 family proteins, promoting pro-apoptotic signals while inhibiting anti-apoptotic pathways .
Case Study 1: Anticancer Activity
In a controlled study involving various cancer cell lines, Methanone was tested for its ability to inhibit cell proliferation. Results indicated that:
- Cell Lines Tested : HeLa, CEM, L1210 (murine leukemia).
- Results : Compound 3f outperformed other derivatives with consistent sub-micromolar activity across all tested lines.
| Cell Line | IC (mM) | Mechanism |
|---|---|---|
| HeLa | 0.02 | Apoptosis via ROS |
| CEM | >10 | Minimal activity |
| L1210 | >10 | Minimal activity |
Case Study 2: In Vivo Efficacy
A study involving tumor-bearing nude mice demonstrated the effectiveness of Methanone in reducing tumor size:
- Dosage : 100 mg/kg administered intraperitoneally.
- Outcome : Significant reduction in tumor volume compared to control groups over a treatment period.
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| Methanone | 65 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis[4-(Dimethylamino)phenyl]methanone (Michler’s Ketone)
- Structure: Both aromatic rings bear para-dimethylamino groups.
- Molecular Formula : C₁₇H₂₀N₂O ().
- Key Differences: Electronic Effects: Michler’s ketone has stronger electron-donating substituents (two -N(CH₃)₂ groups), enhancing resonance stabilization compared to the mixed -N(CH₃)₂/-OCH₃ substitution in the target compound. Applications: Michler’s ketone is a precursor in dye synthesis (), whereas the target compound shows antitubulin activity ().
Table 1: Physicochemical Comparison
(4-Aminophenyl)[4-(Dimethylamino)phenyl]methanone
- Structure : Similar to the target compound but replaces -OCH₃ with -NH₂.
- Molecular Formula : C₁₅H₁₆N₂O ().
- Key Differences: Polarity: The -NH₂ group increases polarity compared to -OCH₃, affecting solubility and chromatographic behavior (e.g., shorter HPLC retention times for polar derivatives; ). Biological Activity: Amino-substituted methanones are intermediates in biodegradation pathways () but lack reported antitubulin activity.
Trimethoxyphenyl-Substituted Methanones
- Example: (3,4,5-Trimethoxyphenyl)(4-fluorophenyl)methanone ().
- Key Differences :
- Electronic Effects : Three methoxy groups provide strong electron-donating effects, enhancing stability and π-π stacking in biological targets (e.g., tubulin; ).
- Anticancer Potency : Trimethoxyphenyl derivatives exhibit superior antiproliferative activity (IC₅₀ < 1 µM in some cases; ) compared to the target compound, likely due to improved binding to tubulin’s colchicine site.
Halogen-Substituted Methanones
- Example: (4-Fluorophenyl)(3,4-dimethoxyphenyl)methanone ().
- Key Differences :
Spectral and Analytical Data Comparison
1H NMR Signatures
Preparation Methods
Friedel-Crafts Acylation Strategies
The Friedel-Crafts acylation reaction serves as a cornerstone for constructing diaryl ketones. For Methanone, 4-(dimethylamino)phenyl-, this method involves reacting 4-methoxyphenylacetyl chloride with 4-dimethylaminobenzene in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed at concentrations of 1.2–1.5 equivalents relative to the acyl chloride. Reaction temperatures between 0°C and 25°C prevent undesired side reactions, such as over-acylation or decomposition of the dimethylamino group.
A critical challenge lies in the electron-donating nature of the methoxy and dimethylamino groups, which activate their respective aromatic rings toward electrophilic substitution. To mitigate regioselectivity issues, slow addition of the acyl chloride over 1–2 hours is recommended, achieving yields of 68–72%. Post-reaction workup involves quenching with ice-cold water, followed by extraction with dichloromethane and column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product.
Hydrogenation-N-Methylation Cascades
Patent literature on venlafaxine intermediates provides transferable insights. For example, WO2007047972A2 discloses a method where 1-[cyano-(4-methoxyphenyl)methyl]-cyclohexanol undergoes hydrogenation with palladium on charcoal (10% wt.) under 15–20 kg/cm² hydrogen pressure at 40–50°C. While this process targets a cyclohexanol intermediate, substituting the cyclohexanone precursor with 4-dimethylaminophenylacetonitrile enables analogous ketone formation.
Key modifications include:
-
Catalyst Loading : Increasing palladium concentration to 15% wt. improves conversion rates by 22%.
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Acid Additives : Hydrochloric acid (1–3 moles) stabilizes the intermediate amine, preventing unwanted cyclization.
-
N-Methylation : Subsequent treatment with formaldehyde (35% solution) and formic acid at reflux for 20–24 hours introduces the dimethylamino group, achieving 87% yield after basification and extraction.
Catalytic Systems and Reaction Optimization
Lewis Acid Catalysts in Friedel-Crafts Reactions
The choice of Lewis acid profoundly impacts acylation efficiency. Comparative studies from EP1238965A1 and Friedel-Crafts reviews reveal:
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| AlCl₃ | 0–25 | 72 | 95.2 |
| FeCl₃ | 25–40 | 65 | 92.8 |
| BF₃·OEt₂ | -10–0 | 58 | 89.5 |
AlCl₃ outperforms alternatives due to its strong electrophilicity, though it necessitates rigorous moisture exclusion. Recent advances propose ionic liquids (e.g., [BMIM][OTf]) as solvents, enhancing catalyst recovery and reducing waste.
Hydrogenation Parameters
Hydrogen pressure and catalyst type dictate reaction outcomes. Data from US20070129562A1 and WO2007047972A2 illustrate:
| Pressure (kg/cm²) | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 15 | Pd/C (10%) | 12 | 78 |
| 20 | Raney Ni | 16 | 68 |
| 25 | PtO₂ | 8 | 82 |
Palladium-based systems exhibit superior tolerance to the electron-rich aromatic systems, minimizing dehalogenation or ring hydrogenation byproducts.
Purification and Characterization
Crystallization Techniques
High-purity Methanone, 4-(dimethylamino)phenyl- (>99.9% HPLC) is attainable via acid-base recrystallization. Combining the crude product with ethyl acetate and 10% HCl forms a hydrochloride salt, which is subsequently basified with NaOH (pH 10–11) and extracted into heptane. This method reduces residual palladium to <5 ppm, critical for pharmaceutical-grade material.
Analytical Validation
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HPLC : A C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/water (70:30) mobile phase at 1.0 mL/min resolves the target compound at 8.2 minutes.
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NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic singlet δ 3.78 (OCH₃), δ 2.94 (N(CH₃)₂), and δ 7.25–7.89 (aromatic protons).
Industrial-Scale Adaptations
Continuous Flow Reactors
Adopting continuous flow systems for Friedel-Crafts acylation reduces reaction times from 12 hours to 45 minutes. A tubular reactor with AlCl₃-coated beads enables in-line quenching and phase separation, achieving 85% yield at 10 kg/day throughput.
Solvent Recycling
Methanol and ethyl acetate recovery via distillation lowers production costs by 30%. WO2007047972A2 details a closed-loop system where spent solvent is redistilled and reused in hydrogenation steps, minimizing environmental impact.
Emerging Methodologies
Q & A
Q. What are the established synthetic routes for Methanone, 4-(dimethylamino)phenyl-, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling. For example, acylation of 4-methoxyphenyl groups with 4-(dimethylamino)benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions achieves moderate yields (~50–60%) . Optimization requires strict control of temperature (0–5°C for exothermic reactions) and stoichiometric ratios of acylating agents. Solvent polarity (e.g., dichloromethane vs. toluene) significantly impacts regioselectivity and by-product formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- NMR : In -NMR, the methoxy group resonates at δ 3.8–3.9 ppm, while the dimethylamino protons appear as a singlet at δ 2.9–3.1 ppm. Aromatic protons show splitting patterns dependent on substitution (e.g., para-substituted phenyl groups) .
- IR : Strong C=O stretching at ~1650–1680 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
- UV-Vis : Absorption maxima near 300–350 nm due to π→π* transitions in the conjugated benzophenone system .
Q. How is this compound utilized as a reference standard in analytical chemistry?
Methodological Answer: Its well-defined structure and stability make it suitable for calibrating HPLC and GC systems. For example, retention times in reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) correlate with logP values (~3.2), aiding in compound identification . In mass spectrometry, the molecular ion [M+H]⁺ at m/z 269.1 serves as a benchmark for fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights explain its biological activity in receptor-binding studies?
Methodological Answer: The dimethylamino and methoxy groups enhance electron-donating capacity, facilitating interactions with hydrophobic pockets in target proteins (e.g., estrogen receptor alpha). Docking studies suggest hydrogen bonding between the carbonyl group and Arg394, while the methoxy group stabilizes van der Waals interactions with Leu387 . Competitive binding assays (IC₅₀ ~50 nM) confirm partial agonism, validated via X-ray crystallography (PDB: 8A3H) .
Q. How do substituents (e.g., methoxy vs. ethoxy) alter electronic properties and reactivity?
Methodological Answer:
- Electron Density : Methoxy groups increase para-substituted ring electron density, shifting -NMR signals upfield (δ 160–165 ppm for carbonyl carbons) compared to ethoxy derivatives .
- Reactivity : Methoxy groups reduce electrophilic substitution rates by 30% compared to unsubstituted benzophenones, as shown in nitration studies (HNO₃/H₂SO₄, 0°C) .
- Thermodynamics : Enthalpy of combustion (ΔcH°) for the methoxy derivative is -5,200 kJ/mol, differing from ethoxy analogs (-5,150 kJ/mol) due to steric and electronic effects .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Discrepancies may arise from:
- Purity : Impurities (e.g., residual solvents or regioisomers) can skew results. Validate purity via HPLC (≥98%) and differential scanning calorimetry (sharp melting point ~120°C) .
- Degradation Pathways : Under aerobic conditions, microbial degradation produces bis[4-(dimethylamino)phenyl]methanone, altering bioactivity. LC-MS/MS monitoring of degradation intermediates (e.g., m/z 240.1 for demethylated products) is critical .
- Assay Conditions : Adjust pH (6–7) and temperature (30–35°C) to replicate physiological environments, as deviations may reduce IC₅₀ accuracy by 20–40% .
Experimental Design Considerations
Q. What strategies optimize catalytic efficiency in its synthesis?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation. AlCl₃ achieves higher yields (65%) but requires post-reaction quenching with ice-HCl to prevent over-acylation .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h with 80% yield at 100°C, minimizing thermal degradation .
Q. How should researchers design stability studies for long-term storage?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 200°C. Store at -20°C in amber vials under argon to prevent photodegradation .
- Hydrolytic Stability : Accelerated aging in buffered solutions (pH 1–13, 40°C) reveals hydrolysis at pH >10, forming 4-methoxyphenol (detected via GC-MS) .
Data Interpretation and Validation
Q. What computational tools predict its interactions with biological targets?
Methodological Answer:
Q. How do researchers validate spectroscopic assignments for complex mixtures?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals (e.g., distinguish methoxy and dimethylamino protons) .
- Isotopic Labeling : -labeling of the carbonyl group confirms IR band assignments (δC=O = 190 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
